molecular formula C16H14BrNOSe B12897564 Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]- CAS No. 828939-58-8

Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-

Cat. No.: B12897564
CAS No.: 828939-58-8
M. Wt: 395.2 g/mol
InChI Key: DOZIABJIBGLVTJ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole is a complex organic compound that features a bromophenyl group, a phenylselanyl group, and a dihydroisoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole typically involves the following steps:

    Formation of the Dihydroisoxazole Ring: The dihydroisoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid is coupled with the dihydroisoxazole ring.

    Addition of the Phenylselanyl Group: The phenylselanyl group can be added through a nucleophilic substitution reaction, where a phenylselanyl halide reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenylselanyl group can undergo oxidation to form selenoxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) can be used for reduction.

    Substitution: Sodium iodide (NaI) in acetone can be used for nucleophilic substitution.

Major Products

    Oxidation: Formation of selenoxide.

    Reduction: Formation of phenyl group.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(4-Bromophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Potential use in studying the biological activity of selenium-containing compounds.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antioxidant activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole involves its interaction with molecular targets such as enzymes and receptors. The phenylselanyl group can interact with thiol groups in proteins, leading to modulation of enzyme activity. The bromophenyl group can participate in halogen bonding, affecting molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole
  • 3-(4-Fluorophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole
  • 3-(4-Methylphenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole

Uniqueness

3-(4-Bromophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and interaction with biological targets. The phenylselanyl group also imparts unique properties related to selenium chemistry, which are not present in similar compounds with different substituents.

Properties

CAS No.

828939-58-8

Molecular Formula

C16H14BrNOSe

Molecular Weight

395.2 g/mol

IUPAC Name

3-(4-bromophenyl)-5-(phenylselanylmethyl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C16H14BrNOSe/c17-13-8-6-12(7-9-13)16-10-14(19-18-16)11-20-15-4-2-1-3-5-15/h1-9,14H,10-11H2

InChI Key

DOZIABJIBGLVTJ-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC=C(C=C2)Br)C[Se]C3=CC=CC=C3

Origin of Product

United States

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